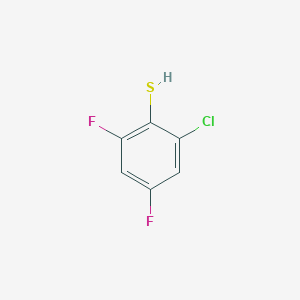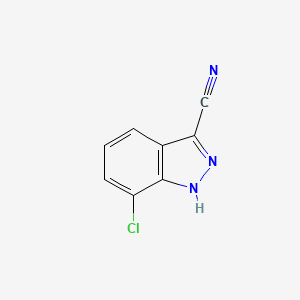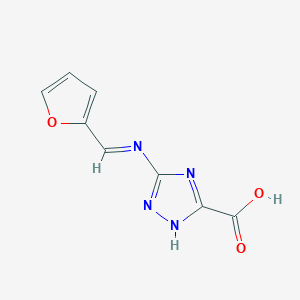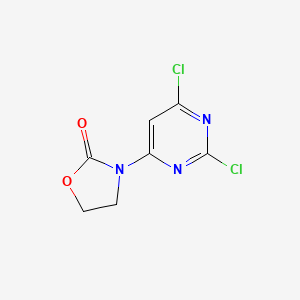
1-Adamantylazanide;nickel(2+);dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Adamantylazanide;nickel(2+);dihydrate is a coordination compound featuring a nickel ion coordinated with 1-adamantylazanide ligands and two water molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-adamantylazanide;nickel(2+);dihydrate typically involves the reaction of nickel(II) salts with 1-adamantylazanide ligands in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrate complex. For example, nickel(II) chloride hexahydrate can be reacted with 1-adamantylazanide in water, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Adamantylazanide;nickel(2+);dihydrate undergoes various chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form lower oxidation state nickel complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines and amines under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species .
Wissenschaftliche Forschungsanwendungen
1-Adamantylazanide;nickel(2+);dihydrate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 1-adamantylazanide;nickel(2+);dihydrate involves its interaction with molecular targets through coordination chemistry. The nickel center can participate in redox reactions, ligand exchange, and catalytic processes. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Nickel(II) tetraazamacrocyclic complexes: These compounds share similar coordination environments and are used in similar applications.
Nickel(II) oxalate dihydrate: Another nickel coordination compound with different ligands but similar hydration properties.
Uniqueness: 1-Adamantylazanide;nickel(2+);dihydrate is unique due to the presence of the adamantylazanide ligand, which imparts distinct structural and electronic properties. This uniqueness makes it valuable for specific catalytic and material science applications .
Eigenschaften
Molekularformel |
C40H68N4NiO2-2 |
|---|---|
Molekulargewicht |
695.7 g/mol |
IUPAC-Name |
1-adamantylazanide;nickel(2+);dihydrate |
InChI |
InChI=1S/4C10H16N.Ni.2H2O/c4*11-10-4-7-1-8(5-10)3-9(2-7)6-10;;;/h4*7-9,11H,1-6H2;;2*1H2/q4*-1;+2;; |
InChI-Schlüssel |
VPVHOLAPPYTWJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)[NH-].C1C2CC3CC1CC(C2)(C3)[NH-].C1C2CC3CC1CC(C2)(C3)[NH-].C1C2CC3CC1CC(C2)(C3)[NH-].O.O.[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,3,5,5,7-Pentamethyl-3,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13093550.png)

![4-Chloro-2-phenyl-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B13093576.png)
![4-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093580.png)
![tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate](/img/structure/B13093584.png)

